molecular formula C16H19NO2S B3387838 2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid CAS No. 852389-08-3

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid

Cat. No. B3387838
CAS RN: 852389-08-3
M. Wt: 289.4 g/mol
InChI Key: NEKZQVUKABHVDH-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid is a chemical compound with the CAS Number: 852389-08-3 . It has a molecular weight of 289.4 . The IUPAC name for this compound is [1-(1,3-benzothiazol-2-ylmethyl)cyclohexyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19NO2S/c18-15(19)11-16(8-4-1-5-9-16)10-14-17-12-6-2-3-7-13(12)20-14/h2-3,6-7H,1,4-5,8-11H2,(H,18,19) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have been synthesized for their potential anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and some benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Anti-Bacterial Activity

Benzothiazole derivatives have been studied for their anti-bacterial properties . These compounds could potentially be used in the development of new antibiotics .

Anti-Fungal Activity

Some benzothiazole derivatives have shown anti-fungal activity . This suggests potential applications in treating fungal infections .

Anti-Oxidant Activity

Benzothiazole derivatives have demonstrated anti-oxidant properties . This could make them useful in the development of treatments for diseases caused by oxidative stress .

Anti-Proliferative Activity

Benzothiazole derivatives have shown anti-proliferative activity , suggesting potential applications in cancer treatment .

Anti-Convulsant Activity

Some benzothiazole derivatives have demonstrated anti-convulsant activity , which could make them useful in the treatment of epilepsy and other seizure disorders .

Anti-Diabetic Activity

Benzothiazole derivatives have shown potential as anti-diabetic agents . This suggests they could be used in the development of new treatments for diabetes .

Anti-Inflammatory Activity

Benzothiazole derivatives have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may also target the Mycobacterium tuberculosis bacterium or associated proteins.

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibition of the target’s function

Biochemical Pathways

Considering the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound might affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound might inhibit the growth or survival of Mycobacterium tuberculosis.

properties

IUPAC Name

2-[1-(1,3-benzothiazol-2-ylmethyl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c18-15(19)11-16(8-4-1-5-9-16)10-14-17-12-6-2-3-7-13(12)20-14/h2-3,6-7H,1,4-5,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKZQVUKABHVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239791
Record name 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid

CAS RN

852389-08-3
Record name 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852389-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Benzothiazolylmethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601239791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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